N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide
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Overview
Description
N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide is an organic compound with a complex structure that includes a cyclopropyl group, a hydroxyl group, a methyl group, and a pyridinylmethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amide Formation: The amide bond is formed by reacting an appropriate amine with a carboxylic acid or its derivatives (e.g., acid chlorides or esters).
Pyridinylmethyl Group Introduction: This step involves the alkylation of the amide nitrogen with a pyridinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate for substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological targets like enzymes or receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyclopropyl group could provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-hydroxy-3-methylbutanamide: Lacks the pyridinylmethyl group, potentially altering its biological activity and chemical reactivity.
N-(pyridin-4-ylmethyl)-3-hydroxy-3-methylbutanamide: Lacks the cyclopropyl group, which could affect its rigidity and binding properties.
Uniqueness
N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide is unique due to the combination of its functional groups, which provide a balance of rigidity, reactivity, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,18)9-13(17)16(12-3-4-12)10-11-5-7-15-8-6-11/h5-8,12,18H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKZGZJKQMYFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N(CC1=CC=NC=C1)C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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